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Compound of Interest

Compound Name: Alloc-DOX

Cat. No.: B12368463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biophysical properties of

Alloc-DOX (N-allyloxycarbonyl-doxorubicin), a prodrug of the widely used chemotherapeutic

agent doxorubicin (DOX). This document is intended to serve as a valuable resource for

researchers and professionals involved in drug development and cancer research.

Introduction
Alloc-DOX is a chemically modified version of doxorubicin designed to enhance its therapeutic

index. The allyloxycarbonyl (Alloc) protecting group on the amine of the daunosamine sugar

moiety is intended to be cleaved under specific conditions, such as the low pH environment

characteristic of tumor tissues, thereby releasing the active doxorubicin molecule at the target

site. This targeted activation aims to reduce the systemic toxicity associated with conventional

doxorubicin administration.

Core Biophysical Properties
Precise experimental data for some biophysical properties of Alloc-DOX are not extensively

available in the public domain. However, based on its chemical structure and data from

suppliers, the following information has been compiled. Where specific data for Alloc-DOX is

unavailable, properties of the parent compound, doxorubicin, are provided for reference and

context.
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Table 1: Core Physicochemical Properties of Alloc-DOX
and Doxorubicin

Property Alloc-DOX Doxorubicin Data Source

Chemical Formula C₃₁H₃₃NO₁₃ C₂₇H₂₉NO₁₁ [1]

Molecular Weight 627.59 g/mol 543.52 g/mol [1][2]

CAS Number 561022-65-9 23214-92-8 [1][3]

Appearance Orange to red solid
Bright red to reddish-

orange powder
[1][3]

Solubility

Information not readily

available. Expected to

have higher solubility

in organic solvents

compared to

doxorubicin

hydrochloride.

Soluble in DMSO and

water (~10 mg/mL).

Sparingly soluble in

aqueous buffers.

[4][5]

logP (Octanol/Water)

Not experimentally

determined. Predicted

to be higher than

doxorubicin due to the

lipophilic Alloc group.

1.27 [6]

Drug Release Mechanism
The primary mechanism for the activation of Alloc-DOX is the cleavage of the allyloxycarbonyl

protecting group to release doxorubicin. This release is designed to be triggered by the acidic

microenvironment of tumors (pH ~6.5) or within the endosomal/lysosomal compartments of

cancer cells (pH 4.5-6.5). While specific kinetic data for Alloc-DOX is not available, the pH-

sensitive release of doxorubicin from various prodrugs and delivery systems has been well-

documented. The hydrolysis of the carbamate linkage is expected to be acid-catalyzed.
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Cellular Uptake and Mechanism of Action
The cellular uptake of Alloc-DOX is anticipated to be influenced by its increased lipophilicity

compared to doxorubicin, potentially favoring passive diffusion across the cell membrane. Once

inside the cell, Alloc-DOX would need to be converted to doxorubicin to exert its cytotoxic

effects. The mechanism of action of the released doxorubicin is well-established and involves

multiple pathways to induce cancer cell death.

Cellular Uptake
Studies on N-protected doxorubicin analogues suggest that modifications to the daunosamine

sugar can alter cellular uptake mechanisms. Increased lipophilicity can enhance membrane

permeability. It is hypothesized that Alloc-DOX enters cells via passive diffusion, after which

intracellular enzymes or the acidic environment of endosomes contribute to its activation.
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Signaling Pathway of Doxorubicin
Upon release, doxorubicin acts as a potent anti-cancer agent through several mechanisms,

primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and

apoptosis.

Click to download full resolution via product page

Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the

biophysical characterization of Alloc-DOX. These protocols are based on established methods

for doxorubicin and its analogues.

Synthesis and Purification of Alloc-DOX
Objective: To synthesize and purify N-allyloxycarbonyl-doxorubicin.

Protocol:

Dissolve doxorubicin hydrochloride in a suitable anhydrous solvent (e.g., dimethylformamide)

under an inert atmosphere (e.g., argon or nitrogen).

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and

deprotonate the primary amine of the daunosamine sugar.

Slowly add allyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C

to room temperature).

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion, quench the reaction and perform an aqueous workup to remove excess

reagents and water-soluble byproducts.

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product using column chromatography on silica gel with a suitable eluent

system (e.g., a gradient of methanol in dichloromethane).

Collect and combine the fractions containing the pure product, and evaporate the solvent to

yield Alloc-DOX as a solid.

Doxorubicin HCl

Reaction with
Allyl Chloroformate

and Base

Column
Chromatography

Alloc-DOX

Click to download full resolution via product page

Characterization of Alloc-DOX
Objective: To confirm the identity and purity of the synthesized Alloc-DOX.

Protocols:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of Alloc-DOX in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra.

Analyze the spectra to confirm the presence of the allyl group protons and carbons and

the modification at the amine position of the daunosamine sugar.

Mass Spectrometry (MS):

Prepare a dilute solution of Alloc-DOX in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap)

to determine the exact mass and confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC):

Develop an HPLC method using a C18 reverse-phase column.

Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1%

formic acid) and an organic solvent (e.g., acetonitrile).

Employ a gradient elution to achieve good separation.

Detect the compound using a UV-Vis detector at a wavelength where doxorubicin absorbs

(e.g., 480 nm).

Assess the purity of the sample by integrating the peak area.

Determination of Lipophilicity (logP)
Objective: To experimentally determine the octanol-water partition coefficient (logP) of Alloc-
DOX.

Protocol (Shake-Flask Method):

Prepare a stock solution of Alloc-DOX in a suitable solvent.

Prepare a series of flasks containing a mixture of n-octanol and water (pre-saturated with

each other).
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Add a known amount of the Alloc-DOX stock solution to each flask.

Shake the flasks vigorously for a set period (e.g., 24 hours) to allow for partitioning

equilibrium to be reached.

Centrifuge the flasks to ensure complete separation of the octanol and water phases.

Carefully collect samples from both the octanol and aqueous layers.

Determine the concentration of Alloc-DOX in each phase using a suitable analytical method,

such as HPLC-UV or fluorescence spectroscopy.

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of doxorubicin from Alloc-DOX.

Protocol (Dialysis Method):

Prepare buffer solutions at different pH values (e.g., pH 7.4 to represent physiological

conditions and pH 5.0-6.5 to mimic the tumor microenvironment).

Dissolve a known amount of Alloc-DOX in a small volume of a suitable solvent and then

dilute it in the pH 7.4 buffer.

Place the Alloc-DOX solution into a dialysis bag with a specific molecular weight cut-off

(MWCO) that retains Alloc-DOX and doxorubicin but allows small molecules to pass

through.

Place the sealed dialysis bag into a larger volume of the release buffer (at different pH

values) maintained at 37 °C with constant stirring.

At predetermined time intervals, withdraw aliquots from the release medium outside the

dialysis bag.
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Replace the withdrawn volume with fresh buffer to maintain sink conditions.

Quantify the concentration of released doxorubicin in the collected samples using HPLC or

fluorescence spectroscopy.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile at different pH values.
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Conclusion
Alloc-DOX presents a promising prodrug strategy for doxorubicin, with the potential for

targeted drug delivery and reduced systemic toxicity. This technical guide summarizes the

available biophysical data and provides a framework of experimental protocols for its further

characterization. While specific experimental values for properties like solubility, logP, and drug

release kinetics are yet to be fully elucidated in publicly accessible literature, the provided

methodologies offer a clear path for researchers to obtain this critical information. A thorough

understanding of these biophysical properties is paramount for the continued development and

potential clinical translation of Alloc-DOX as a next-generation cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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